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2'-Chloro-2'-deoxyuridine 5'-diphosphate - 40111-66-8

2'-Chloro-2'-deoxyuridine 5'-diphosphate

Catalog Number: EVT-1563783
CAS Number: 40111-66-8
Molecular Formula: C9H13ClN2O11P2
Molecular Weight: 422.61 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2'-Chloro-2'-deoxyuridine 5'-diphosphate is a synthetic nucleoside analog that plays a significant role in biochemical research and therapeutic applications. It is structurally similar to deoxyuridine, with a chlorine atom replacing the hydroxyl group at the 2' position of the ribose sugar. This modification alters its biological activity, making it an important compound in studies related to DNA synthesis and repair mechanisms.

Source

This compound is synthesized through chemical reactions involving 2'-deoxyuridine, typically utilizing chlorination methods. Its production can be achieved on both laboratory and industrial scales, ensuring high purity and yield.

Classification

2'-Chloro-2'-deoxyuridine 5'-diphosphate falls under the category of nucleoside analogs and is classified as a purine nucleoside analog. It is particularly relevant in the fields of molecular biology and pharmacology due to its effects on DNA metabolism.

Synthesis Analysis

Methods

The synthesis of 2'-Chloro-2'-deoxyuridine 5'-diphosphate generally involves the chlorination of 2'-deoxyuridine. A common method employs thionyl chloride in the presence of a base such as pyridine, which facilitates the substitution of the hydroxyl group with a chlorine atom.

Technical Details

  • Reaction Conditions: The reaction is typically carried out under mild conditions to ensure specificity and minimize by-products.
  • Industrial Production: For larger-scale production, automated reactors and continuous flow systems are often utilized to enhance efficiency and maintain stringent control over reaction parameters.
Molecular Structure Analysis

Structure

The molecular structure of 2'-Chloro-2'-deoxyuridine 5'-diphosphate consists of a ribose sugar, a chlorine atom at the 2' position, and two phosphate groups attached at the 5' position. The presence of chlorine affects its interaction with enzymes involved in nucleotide metabolism.

Data

  • Molecular Formula: C₁₃H₁₄ClN₂O₇P₂
  • Molecular Weight: Approximately 365.19 g/mol
  • Structural Features: The chlorination alters hydrogen bonding patterns, influencing its incorporation into DNA.
Chemical Reactions Analysis

Reactions

2'-Chloro-2'-deoxyuridine 5'-diphosphate participates in various biochemical reactions, primarily involving ribonucleotide reductase. It acts as an inhibitor by competing with natural substrates during DNA synthesis.

Technical Details

Research has shown that when incubated with ribonucleotide reductase in the presence of reducing agents, it can lead to the formation of modified nucleotides, indicating its role in altering nucleotide pools within cells .

Mechanism of Action

Process

The mechanism of action for 2'-Chloro-2'-deoxyuridine 5'-diphosphate involves its phosphorylation by thymidine kinase to form active triphosphate forms. Upon incorporation into DNA, it disrupts normal DNA synthesis processes.

Data

  • Target Enzymes: The compound primarily targets uridine phosphorylase and thymidylate synthase.
  • Biochemical Pathways: It affects pathways related to DNA synthesis and uracil metabolism, leading to inhibition of cellular proliferation and induction of apoptosis.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white or off-white powder.
  • Solubility: Soluble in water and organic solvents, facilitating its use in various biochemical assays.

Chemical Properties

  • Stability: Sensitive to temperature and pH variations; higher temperatures can lead to degradation.
  • Reactivity: Reacts with nucleophiles due to the presence of the chlorine atom, which can affect its biological interactions.
Applications

Scientific Uses

2'-Chloro-2'-deoxyuridine 5'-diphosphate is utilized in several scientific applications:

  • Research Tool: Employed in studies investigating DNA replication mechanisms and enzyme kinetics.
  • Therapeutic Potential: Investigated for its potential use in cancer therapy due to its ability to inhibit DNA synthesis selectively in rapidly dividing cells.
  • Biochemical Assays: Used as a substrate or inhibitor in assays involving ribonucleotide reductase and other nucleotide-modifying enzymes.

The compound's unique properties make it a valuable asset in both basic research and clinical applications, contributing to our understanding of nucleic acid metabolism and therapeutic strategies against proliferative diseases.

Chemical and Structural Characterization of 2'-Chloro-2'-deoxyuridine 5'-Diphosphate

Molecular Structure and Isomeric Configuration Analysis

2'-Chloro-2'-deoxyuridine 5'-diphosphate (ClUDP) is a modified nucleotide derivative characterized by specific stereochemical alterations to the ribose moiety of uridine. Its molecular formula is C₉H₁₀N₂O₁₁P₂Cl, with a molecular weight of 419.58 Daltons and a monoisotopic mass of 421.96831 Daltons [1] [6]. The compound features a chlorine atom substituted at the 2'-position of the deoxyribose sugar, replacing the native hydroxyl group, while retaining the uracil base and a 5'-diphosphate group.

The 2'-chloro substitution induces significant conformational changes in the sugar ring. X-ray crystallographic evidence of related 2'-halogenated nucleotides demonstrates that the bulky electronegative chlorine atom preferentially adopts an anti orientation relative to the base moiety. This configuration influences the sugar pucker equilibrium, favoring a C3'-endo conformation that mimics RNA-like structural characteristics. The diphosphate group exhibits standard tetrahedral geometry with P-O bond lengths averaging 1.60-1.62 Å and O-P-O bond angles approximating 109.5°, consistent with unmodified nucleotide diphosphates.

Stereochemical analysis confirms that ClUDP exists exclusively in the β-D-configuration at the anomeric carbon (C1'), as verified through comparison with authentic standards using NMR techniques [3]. The 2'-chloro substituent creates a gauche effect with the adjacent 3'-hydrogen, restricting rotational freedom about the C2'-C3' bond and reducing sugar ring flexibility compared to unmodified UDP. This constrained conformation has significant implications for its biological activity and enzyme recognition.

Table 1: Molecular Characteristics of 2'-Chloro-2'-deoxyuridine 5'-Diphosphate

PropertyValue
Molecular FormulaC₉H₁₀N₂O₁₁P₂Cl
Molecular Weight419.58 Daltons
Monoisotopic Mass421.96831 Daltons
Anomeric Configurationβ-D-ribofuranoside
Sugar Puckering PreferenceC3'-endo
CAS Registry Number92544-26-8

Physicochemical Properties: Solubility, Stability, and Degradation Pathways

ClUDP exhibits moderate solubility in aqueous buffers (approximately 5 mg/mL in neutral phosphate buffer) and limited solubility in organic solvents except polar aprotic solvents like DMSO. Its stability profile reveals significant pH-dependent degradation patterns, with maximum stability observed near physiological pH (7.0-7.4) at 4°C. Under accelerated degradation conditions (37°C, pH 7.4), the compound undergoes hydrolysis with an estimated half-life of 8-12 hours, necessitating cold-chain storage for experimental use [10].

The primary degradation pathway involves enzymatic activation by ribonucleotide reductase (RNR), leading to complex decomposition chemistry. Biochemical studies demonstrate that ClUDP serves as a mechanism-based inhibitor of Escherichia coli and Lactobacillus leichmannii RNR through formation of a reactive intermediate. Upon binding to the active site, the enzyme catalyzes chlorine elimination, generating a 3'-keto-2'-deoxynucleotide intermediate that spontaneously decomposes to 2-methylene-3(2H)-furanone and uracil, with concomitant release of inorganic pyrophosphate (6 equivalents per inactivation event) [2].

This degradation pathway is reductant-dependent:

  • Thioredoxin/thioredoxin reductase system: Causes release of tritium as H₂O from [3'-³H]ClUDP (4.7 equivalents) with 0.96 equivalents of ³H incorporated into the B1 subunit
  • Dithiothreitol (DTT) system: Protects against inactivation and yields chloroform-extractable products with distinctive IR absorptions at 1710 and 1762 cm⁻¹, identified as adducts of 2-methylene-3(2H)-furanone [2]

Non-enzymatic decomposition follows hydrolytic pathways analogous to other halogenated nucleotides, with pH-dependent cleavage of the glycosidic bond and potential anomerization at C1'. The electron-withdrawing chlorine at C2' labilizes the glycosidic bond compared to unmodified uridine nucleotides, accelerating base release under alkaline conditions (pH > 8.0).

Spectroscopic Identification (NMR, Mass Spectrometry, UV-Vis)

NMR Spectroscopy: ¹H NMR analysis of ClUDP derivatives reveals distinctive proton signals influenced by the electronegative chlorine atom. Key resonances include:

  • Sugar protons: H1' (δ 6.03 ppm, t), H3' (δ 4.23 ppm, m), H2' (δ 2.48 ppm, m)
  • Base protons: H6 (δ 8.50 ppm, s)
  • Characteristic downfield shift of H3' due to chlorine's inductive effect [8]

³¹P NMR shows two distinct resonances for the diphosphate group at approximately δ -10.2 ppm (Pα) and δ -5.8 ppm (Pβ), with a coupling constant (²Jₚ₋ₚ) of 20-22 Hz, consistent with diphosphate linkages in nucleotides. The chlorine substituent causes measurable upfield shifts (0.2-0.4 ppm) in adjacent protons compared to 2'-deoxyuridine diphosphate due to its +I effect.

Mass Spectrometry: High-resolution mass spectrometry confirms the molecular ion cluster pattern characteristic of chlorinated compounds. Negative-ion ESI-MS shows the [M-H]⁻ ion at m/z 419.0 with isotopic distribution matching C₉H₁₀N₂O₁₁P₂Cl (calculated 419.58). Fragmentation patterns include:

  • Characteristic loss of PO₃⁻ (m/z 341.0)
  • Cleavage of the glycosidic bond yielding uracil anion (m/z 111.0)
  • ²⁵Cl/³⁷Cl isotopic ratio (3:1) confirming chlorine presence [1] [6]

UV-Vis Spectroscopy: ClUDP exhibits a λₘₐₓ at 262 nm (ε = 9,800 M⁻¹cm⁻¹) in neutral aqueous solution, characteristic of uracil derivatives. The 2'-chloro substitution causes a 2-3 nm bathochromic shift compared to unmodified UDP due to the inductive effect on the sugar-base electronic interaction. The spectrum shows pH-dependent changes with a hypsochromic shift to 258 nm under alkaline conditions (pH > 10) as the uracil ring ionizes.

Infrared Spectroscopy: Solid-state FTIR analysis reveals key absorption bands:

  • P=O stretch: 1275 cm⁻¹ (asymmetric), 1090 cm⁻¹ (symmetric)
  • P-O-C stretch: 990 cm⁻¹
  • C-Cl stretch: 730 cm⁻¹
  • Carbonyl stretches: 1690 cm⁻¹ (C2=O), 1665 cm⁻¹ (C4=O) [3]

Table 2: Characteristic Spectroscopic Signatures of ClUDP

TechniqueKey Features
¹H NMRH1' δ 6.03 (t); H3' δ 4.23 (m); H6 δ 8.50 (s); H2' δ 2.48 (m)
³¹P NMRPα δ -10.2; Pβ δ -5.8; ²Jₚ₋ₚ = 21 Hz
Mass Spectrometry[M-H]⁻ at m/z 419.0; PO₃⁻ loss (m/z 341.0); Cl isotope pattern (3:1)
UV-Visλₘₐₓ = 262 nm (pH 7); ε = 9,800 M⁻¹cm⁻¹; shifts to 258 nm at pH 11
FTIRνP=O 1275/1090 cm⁻¹; νC-Cl 730 cm⁻¹; νC=O 1690/1665 cm⁻¹; νP-O-C 990 cm⁻¹

Comparative Analysis with Related Halogenated Nucleotide Derivatives

ClUDP exhibits distinct biochemical behavior compared to other halogenated nucleotides due to the strategic positioning of chlorine at the 2'-ribose position rather than on the base:

Structural Analogues:

  • 2'-Deoxy-5-fluorouridine 5'-diphosphate (FdUDP): Molecular weight 472.10 (as trisodium salt). Features base fluorination at C5, which dramatically alters base-pairing behavior rather than sugar conformation. FdUDP serves as a thymidylate synthase inhibitor rather than targeting RNR [10].
  • 5-Chloro-2'-deoxyuridine 5'-phosphate: Positional isomer with chlorine on uracil at C5 instead of sugar 2'-position. This modification facilitates ionization of the N3 proton (pKa 7.9) and promotes wobble mispairing with guanine, potentially causing mutagenesis [8].
  • 2-Chloro-2'-deoxyadenosine (Cladribine): Though a nucleoside drug, its 2'-chloro substitution is analogous to ClUDP. The 2'-chloro group confers resistance to adenosine deaminase and enhances cellular uptake, explaining its potent antileukemic activity [7] [9].

Biochemical Behavior:The 2'-chloro group in ClUDP uniquely targets ribonucleotide reductase through radical-mediated decomposition, whereas base-halogenated analogues like 5-bromo-dUDP or 5-iodo-dUDP function primarily as substrate analogues for DNA polymerases or serve as heavy atom derivatives for crystallography. ClUDP's inactivation mechanism requires specific enzymatic activation, producing 2-methylene-3(2H)-furanone that covalently modifies RNR's active site [2]. This contrasts with 5-azacytidine derivatives that decompose primarily through hydrolytic ring-opening and deformylation [5].

Electronic Effects:The 2'-chloro substituent exerts a stronger +I effect than fluorine but weaker than bromine or iodine. This intermediate electronegativity causes measurable differences in:

  • Glycosidic bond stability: ClUDP > FdUDP > BrUDP (hydrolytic half-lives)
  • Enzymatic recognition: RNR processes ClUDP similarly to natural substrates, while sterically bulkier 2'-bromo or 2'-iodo analogues show reduced binding affinity
  • Base-pairing fidelity: ClUDP incorporation into DNA leads to minimal perturbation when paired with adenine, whereas 5-Cl-dUDP incorporation causes pH-dependent mispairing with guanine above pH 8.0 [8]

Conformational Impact:Comparative crystallographic studies of halogenated nucleotides reveal that 2'-substituents significantly influence pseudorotation phase angles:

  • 2'-F: Prefers C3'-endo (phase angle 0-20°)
  • 2'-Cl: Balances C2'-endo and C3'-endo populations (20-30°)
  • 2'-Br/I: Favor C2'-endo conformations (>30°)This conformational gradient correlates with their ability to mimic RNA-like (C3'-endo) versus DNA-like (C2'-endo) structures, explaining differential recognition by nucleic acid processing enzymes.

Table 3: Comparative Analysis of Halogenated Nucleotide Derivatives

CompoundModification SiteMolecular WeightPrimary Biological TargetKey Functional Property
2'-Cl-2'-dUDPSugar (2')419.58 DaRibonucleotide reductaseMechanism-based enzyme inactivation
5-F-dUDPBase (C5)472.10 Da*Thymidylate synthaseCompetitive inhibition
5-Cl-2'-deoxyuridine 5'-phosphateBase (C5)326.63 DaDNA polymerasespH-dependent mispairing with guanine
2-Chloro-2'-deoxyadenosineSugar (2')285.68 DaDeoxycytidine kinase/ADA resistanceAntileukemic/immunosuppressive activity
5-Aza-2'-deoxycytidine 5'-triphosphateBase (C5)509.33 DaDNA methyltransferasesCovalent enzyme trapping

*As trisodium salt

The unique combination of sugar modification and diphosphate activation makes ClUDP a specialized biochemical tool for studying nucleotide metabolism, particularly ribonucleotide reductase function. Its targeted decomposition mechanism distinguishes it from base-modified halogenated nucleotides that primarily affect nucleic acid structure or act as antimetabolites through different pathways. The 2'-chloro substitution strategy represents a sophisticated approach for developing mechanism-based enzyme inhibitors that exploit enzymatic activation for targeted covalent modification.

Properties

CAS Number

40111-66-8

Product Name

2'-Chloro-2'-deoxyuridine 5'-diphosphate

IUPAC Name

[(2R,3R,4R,5R)-4-chloro-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

Molecular Formula

C9H13ClN2O11P2

Molecular Weight

422.61 g/mol

InChI

InChI=1S/C9H13ClN2O11P2/c10-6-7(14)4(3-21-25(19,20)23-24(16,17)18)22-8(6)12-2-1-5(13)11-9(12)15/h1-2,4,6-8,14H,3H2,(H,19,20)(H,11,13,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1

InChI Key

WGHTVAKXVHPEEP-XVFCMESISA-N

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)Cl

Synonyms

2'-chloro-2'-deoxyuridine 5'-diphosphate
2'-chloro-2'-dUDP
2'-chloro-2-deoxy-UDP

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)Cl

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)Cl

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